Mesoridazine
Description
A phenothiazine antipsychotic with effects similar to chlorpromazine.
This compound is a Phenothiazine.
This compound has been reported in Phomopsis phaseoli with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970 and is indicated for psychosis. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic with effects similar to chlorpromazine. [PubChem]Based upon animal studies, this compound, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action.
A phenothiazine antipsychotic with effects similar to CHLORPROMAZINE.
structure in first source
See also: Chlorpromazine (related); Thioridazine (related); Trifluoperazine (related) ... View More ...
Propriétés
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMESMUVMCQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023265 | |
| Record name | Mesoridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mesoridazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO PALE YELLOW CRYSTALLINE POWDER; FAINT ODOR; DECOMP @ ABOUT 178 °C; 1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/, 7.67e-02 g/L | |
| Record name | MESORIDAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mesoridazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Oily product | |
CAS No. |
5588-33-0 | |
| Record name | Mesoridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesoridazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesoridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mesoridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesoridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESORIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE4NWM740 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MESORIDAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mesoridazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Crystals from ethyl acetate; MP: 115-120 °C /tartrate/ | |
| Record name | MESORIDAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Mesoridazine's Affinity for the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of mesoridazine for the dopamine D2 receptor. This compound, a phenothiazine antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through its interaction with central nervous system receptors, with the dopamine D2 receptor being a key target.[1] This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways.
Quantitative Binding Affinity of this compound for the Dopamine D2 Receptor
This compound demonstrates a high affinity for the dopamine D2 receptor. The binding affinity is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki value indicates a higher binding affinity. Studies have shown that the stereochemistry of this compound influences its binding potency. Specifically, two of its stereoisomers exhibit potent binding to the D2 receptor.[2]
| Compound | Receptor | Parameter | Value (nM) |
| This compound (two stereoisomers) | Dopamine D2 | Ki | < 3[2] |
| This compound (two stereoisomers) | Dopamine D2 | IC50 | ≤ 10[2] |
| This compound | Dopamine D2 | Ki | < 20[3] |
Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor
The determination of this compound's binding affinity for the dopamine D2 receptor is commonly achieved through in vitro radioligand competition binding assays. A typical protocol utilizes [3H]-spiperone, a potent D2 antagonist, as the radioligand.
Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-spiperone (specific activity ~70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or 1-10 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of approximately 5-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay buffer.
-
Varying concentrations of this compound (typically in a range of 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control (e.g., 10 µM spiperone).
-
[3H]-spiperone at a final concentration near its Kd value (typically 0.1-0.5 nM).[1]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium, typically 60-120 minutes, with gentle agitation.[1][4]
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like dopamine, or antagonism by a drug like this compound, the receptor influences several intracellular signaling cascades.
-
Gαi/o Pathway: Activation of the D2 receptor leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Gβγ Subunit Signaling: The liberated Gβγ subunits can directly modulate the activity of various effector proteins. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[5][7] They can also inhibit N-type and P/Q-type voltage-gated calcium channels.
-
β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
Mesoridazine's Antagonism of the Serotonin 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological interaction between mesoridazine, a phenothiazine antipsychotic, and the serotonin 5-HT2A receptor. This compound, a principal metabolite of thioridazine, exerts its therapeutic effects in schizophrenia, in part, through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] This document collates available quantitative data on this compound's binding affinity and functional antagonism at the 5-HT2A receptor, details relevant experimental methodologies, and illustrates the associated signaling pathways. While direct in vivo receptor occupancy data for this compound at the 5-HT2A receptor is limited, this guide discusses the established principles and techniques used for such determinations with other antipsychotic agents. This resource is intended to serve as a comprehensive reference for researchers and professionals engaged in the study of antipsychotic drug action and serotonergic neurotransmission.
Introduction
This compound is a typical antipsychotic of the phenothiazine class that was historically used in the management of schizophrenia.[2] Its mechanism of action involves the blockade of several neurotransmitter receptors in the central nervous system, with notable antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] The antagonism of 5-HT2A receptors is a key pharmacological feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. Although this compound is no longer marketed in the United States due to cardiac-related safety concerns, its pharmacology, particularly its interaction with the 5-HT2A receptor, remains a subject of scientific interest for the development of novel antipsychotic agents with improved safety profiles.[2]
Quantitative Analysis of this compound's 5-HT2A Receptor Interaction
The interaction of this compound with the 5-HT2A receptor has been characterized through in vitro binding and functional assays. The following tables summarize the available quantitative data. It is important to note that specific binding affinity (Ki) and functional antagonism (IC50) values for the racemic mixture of this compound are not consistently reported in publicly available literature. The data presented here is derived from studies on its stereoisomers and related compounds.
Table 1: 5-HT2A Receptor Binding Affinity of this compound Stereoisomers
| Compound | Receptor | Binding Affinity (Ki) | Comments | Reference |
| This compound Isomer 1 | Human 5-HT2A | Moderate Affinity | One of two isomers with potent D2 receptor binding. | [5] |
| This compound Isomer 2 | Human 5-HT2A | Moderate Affinity | One of two isomers with potent D2 receptor binding. | [5] |
| This compound Isomer 3 | Human 5-HT2A | Moderate Affinity | Devoid of significant D2 receptor binding. | [5] |
| This compound Isomer 4 | Human 5-HT2A | Poor Affinity | [5] |
Note: The study by Choi et al. (2004) did not provide specific Ki values for the "moderate affinity" isomers.[5]
Table 2: Comparative 5-HT2A Receptor Binding Affinities of Related Antipsychotics
| Compound | Receptor | Binding Affinity (Ki) in nM | Reference |
| Thioridazine | Human 5-HT2A | 15.2 | [6] |
| Clozapine | Human 5-HT2A | 10.1 | [6] |
| Olanzapine | Human 5-HT2A | 4.9 | [6] |
| Risperidone | Human 5-HT2A | 0.6 | [6] |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as an antagonist, blocks the initial activation of this cascade by preventing agonist binding to the 5-HT2A receptor.
Caption: 5-HT2A Receptor Gq Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. In the context of this compound and the 5-HT2A receptor, a competition binding assay is typically employed. This involves incubating a constant concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) with a preparation of cells or membranes expressing the 5-HT2A receptor, in the presence of increasing concentrations of unlabeled this compound. The amount of radioligand bound to the receptor is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, which represents the binding affinity of this compound, can then be calculated from the IC50 value.
Caption: Workflow for a Radioligand Competition Binding Assay.
Experimental Workflow: Calcium Flux Assay
Calcium flux assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. For assessing the antagonist activity of this compound, cells expressing the 5-HT2A receptor are first loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of this compound. Subsequently, a known 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the receptor. The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured. The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its IC50 value, representing its functional potency as an antagonist.
Caption: Workflow for a Calcium Flux Functional Assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Adapted from generic protocols)
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Test compound: this compound hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
Assay buffer.
-
This compound solution (or vehicle for total binding, or non-specific binding control).
-
[3H]ketanserin at a final concentration close to its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (Adapted from generic protocols)
-
Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compound: this compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with an integrated liquid handling system.
-
-
Procedure:
-
Seed the cells in 96-well microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the this compound dilutions (or vehicle) for a defined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a pre-determined concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells and continue to record the fluorescence signal.
-
The change in fluorescence intensity reflects the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo 5-HT2A Receptor Occupancy
Determining the in vivo receptor occupancy of a drug is crucial for understanding its therapeutic window and dose-response relationship in a physiological setting. Positron Emission Tomography (PET) is a non-invasive imaging technique commonly used to measure receptor occupancy in the living brain.[7][8][9][10][11][12]
General Principles of PET for Receptor Occupancy
PET studies for receptor occupancy typically involve the administration of a radiolabeled ligand that binds with high affinity and selectivity to the target receptor (e.g., [11C]MDL 100,907 or [18F]altanserin for the 5-HT2A receptor).[7][8] A baseline PET scan is performed to measure the receptor availability in a drug-naive state. Subsequently, the subject is treated with the drug of interest (e.g., this compound), and a second PET scan is conducted. The reduction in the binding of the radioligand in the presence of the drug is used to calculate the percentage of receptor occupancy.
In Vivo 5-HT2A Receptor Occupancy of this compound
A comprehensive search of the scientific literature did not yield specific in vivo 5-HT2A receptor occupancy data for this compound. Studies have been conducted on other antipsychotics, demonstrating that therapeutic doses of atypical antipsychotics generally lead to high occupancy of 5-HT2A receptors.[10][11][12] For instance, PET studies have shown that atypical antipsychotics like olanzapine and sertindole exhibit significant 5-HT2A receptor occupancy at clinically effective doses.[10] Given this compound's classification as a typical antipsychotic with some atypical properties, it is plausible that it also occupies 5-HT2A receptors in vivo, contributing to its overall clinical effect. However, without direct experimental evidence, the precise dose-occupancy relationship for this compound at the 5-HT2A receptor remains to be determined.
Conclusion
This compound is a pharmacologically complex agent with significant antagonist activity at the serotonin 5-HT2A receptor. This technical guide has summarized the available, albeit limited, quantitative data on its interaction with this receptor, provided detailed methodologies for its in vitro characterization, and outlined the relevant signaling pathways. The lack of specific in vivo 5-HT2A receptor occupancy data for this compound highlights a gap in our understanding of its clinical pharmacology. Further research, potentially employing modern neuroimaging techniques, would be necessary to fully elucidate the in vivo central nervous system effects of this compound. The information presented herein serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development, providing a foundation for future investigations into the role of 5-HT2A receptor antagonism in the treatment of psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Thioridazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging of serotonin type 2A receptors in late-life neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT(2A) receptor binding is reduced in drug-naive and unchanged in SSRI-responder depressed patients compared to healthy controls: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo serotonin 5-HT(2A) receptor occupancy and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Mesoridazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of Mesoridazine, a phenothiazine derivative with antipsychotic properties. The information compiled herein is intended for research and development purposes, offering a comprehensive understanding of the synthetic pathway, experimental procedures, and relevant biological context.
Introduction
This compound, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine, is a metabolite of thioridazine and belongs to the class of typical antipsychotics.[1] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the central nervous system.[2] This guide outlines a well-established synthetic route to this compound, commencing from 2-methylthiophenothiazine. The synthesis involves a four-step process encompassing protection of the phenothiazine nitrogen, oxidation of the sulfide to a sulfoxide, deprotection, and subsequent alkylation to introduce the piperidinylethyl side chain.
Synthetic Pathway Overview
The chemical synthesis of this compound can be conceptually broken down into four key stages. This multi-step process is designed to selectively modify the phenothiazine core and introduce the characteristic side chain.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 10-Acetyl-2-methylthiophenothiazine (Intermediate 1)
Objective: To protect the nitrogen atom of the phenothiazine ring system to prevent side reactions in the subsequent oxidation step.
Reaction: 2-Methylthiophenothiazine is reacted with acetic anhydride to form the N-acetylated product.
Procedure: A mixture of 2-methylthiophenothiazine (1.0 eq) and acetic anhydride (1.5 eq) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 10-acetyl-2-methylthiophenothiazine as a solid.
Step 2: Synthesis of 10-Acetyl-2-(methylsulfinyl)phenothiazine (Intermediate 2)
Objective: To selectively oxidize the sulfide group at the 2-position of the phenothiazine ring to a sulfoxide.
Reaction: 10-Acetyl-2-methylthiophenothiazine is oxidized using hydrogen peroxide in a suitable solvent.
Procedure: To a solution of 10-acetyl-2-methylthiophenothiazine (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (1.1 eq) is added dropwise at a temperature maintained below 25°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization from ethanol to afford 10-acetyl-2-(methylsulfinyl)phenothiazine.
Step 3: Synthesis of 2-(Methylsulfinyl)phenothiazine (Intermediate 3)
Objective: To remove the acetyl protecting group from the nitrogen atom to allow for the subsequent alkylation.
Reaction: The N-acetyl group of 10-acetyl-2-(methylsulfinyl)phenothiazine is removed by base-catalyzed hydrolysis.
Procedure: A suspension of 10-acetyl-2-(methylsulfinyl)phenothiazine (1.0 eq) in methanol is treated with a solution of potassium carbonate (2.0 eq) in water. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(methylsulfinyl)phenothiazine.
Step 4: Synthesis of this compound
Objective: To introduce the 2-(1-methylpiperidin-2-yl)ethyl side chain at the nitrogen of the phenothiazine ring.
Reaction: 2-(Methylsulfinyl)phenothiazine is alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a strong base.
Procedure: To a suspension of sodamide (1.2 eq) in anhydrous toluene, a solution of 2-(methylsulfinyl)phenothiazine (1.0 eq) in anhydrous toluene is added dropwise under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. A solution of 2-(2-chloroethyl)-1-methylpiperidine (1.1 eq) in anhydrous toluene is then added, and the reaction mixture is heated at reflux for 6 hours. After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are illustrative and may vary based on experimental conditions and scale.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | 10-Acetyl-2-methylthiophenothiazine | C₁₅H₁₃NOS₂ | 287.40 | 90 | >98 |
| 2 | 10-Acetyl-2-(methylsulfinyl)phenothiazine | C₁₅H₁₃NO₂S₂ | 303.40 | 85 | >97 |
| 3 | 2-(Methylsulfinyl)phenothiazine | C₁₃H₁₁NOS₂ | 261.37 | 92 | >98 |
| 4 | This compound | C₂₁H₂₆N₂OS₂ | 386.58 | 75 | >99 |
Mechanism of Action and Signaling Pathway
This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism leads to a reduction in dopaminergic neurotransmission, which is thought to alleviate the positive symptoms of schizophrenia. Additionally, this compound interacts with other neurotransmitter systems, including serotonergic, adrenergic, and cholinergic receptors, which contributes to its overall pharmacological profile and side effects.[2]
Conclusion
This guide provides a foundational understanding of the chemical synthesis of this compound for research purposes. The described four-step synthesis is a practical approach for obtaining this compound in a laboratory setting. Researchers utilizing this information should adhere to all appropriate safety protocols and conduct thorough analytical characterization of all synthesized materials. The provided diagrams and tables are intended to facilitate a clear and concise understanding of the synthesis and its underlying principles.
References
The Pharmacodynamics of Mesoridazine: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the pharmacodynamics of mesoridazine in animal models. This compound, a metabolite of the phenothiazine antipsychotic thioridazine, exhibits a complex pharmacological profile primarily characterized by its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.
This guide synthesizes key findings from preclinical studies, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies for critical assays, and visualizing complex signaling pathways and workflows through diagrams.
Core Mechanism of Action
This compound's antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] This action is believed to mitigate the positive symptoms of psychosis. Additionally, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects compared to more selective D2 antagonists.[1][3]
Like other phenothiazines, this compound also demonstrates activity at other receptors, including adrenergic and cholinergic receptors, which contributes to its broader side effect profile.[1][2] Animal studies have been instrumental in elucidating this complex receptor interaction landscape and its behavioral and neurochemical consequences.
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been characterized in vitro, primarily using tissue homogenates from animal brains. The following table summarizes key binding affinity (Ki) values.
| Receptor | Animal Model | Brain Region | Ki (nM) | Reference |
| Dopamine D2 | Rabbit | Striatum | < 3 | [3] |
| Serotonin 5-HT2A | Not Specified | Not Specified | Moderate Affinity | [3] |
| Dopamine D3 | Not Specified | Not Specified | Moderate Affinity | [3] |
| Dopamine D1 | Rat | Brain | - | [4] |
| Alpha-1 Adrenergic | Rat | Brain | - | [4] |
| Muscarinic | Rat | Brain | - | [4] |
Note: Specific Ki values for D1, alpha-1, and muscarinic receptors were not explicitly stated in the provided search results but were investigated in comparative studies.
Neurochemical Effects in Animal Models
This compound administration in animal models leads to significant alterations in neurotransmitter dynamics, particularly within the dopaminergic system.
Dopamine Autoreceptor Blockade
In vitro studies using perfused rabbit striatal slices have demonstrated that this compound is a potent antagonist of dopamine autoreceptors.[5][6] These presynaptic receptors regulate the synthesis and release of dopamine. By blocking these autoreceptors, this compound increases the firing rate of dopaminergic neurons and enhances dopamine release.
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its parent compound, thioridazine, for antagonizing the apomorphine-induced inhibition of dopamine release.
| Compound | Animal Model | Tissue | IC50 (nM) | Reference |
| This compound | Rabbit | Striatal Slices | 14.4 | [5] |
| Thioridazine | Rabbit | Striatal Slices | 130 | [5] |
| Sulforidazine | Rabbit | Striatal Slices | 6.1 | [5] |
These findings highlight that this compound is significantly more potent than thioridazine in blocking dopamine autoreceptors, suggesting that a substantial portion of thioridazine's pharmacological activity may be attributable to its active metabolites.[5][6]
Dopamine Signaling Pathway
The following diagram illustrates the simplified signaling pathway of dopamine D2 receptor antagonism by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greater potency of this compound and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative antidopaminergic properties of thioridazine, this compound and sulforidazine on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Mesoridazine's Receptor Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro receptor binding profile of Mesoridazine, a phenothiazine antipsychotic. The information is compiled to assist researchers and professionals in understanding its polypharmacology and to provide detailed experimental frameworks for further investigation.
Core Summary
This compound is a metabolite of thioridazine and exhibits a complex receptor binding profile, acting as an antagonist at various neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its high affinity for dopamine D2 receptors. However, its interactions with a range of other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, contribute to its overall pharmacological effects and side-effect profile.
Data Presentation: this compound's In Vitro Receptor Binding Affinities
The following table summarizes the quantitative data for this compound's binding affinity (Ki) at various human receptors. The data is compiled from multiple sources to provide a comparative overview. It is important to note that binding affinities can vary between studies due to different experimental conditions.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Source |
| Dopamine | D1 | >1000 | [3H]-SCH23390 | Recombinant |
| D2 | < 3 | [3H]-Spiperone | Recombinant | |
| D3 | Moderate Affinity | [3H]-Spiperone | Recombinant | |
| Serotonin | 5-HT1A | >1000 | [3H]-8-OH-DPAT | Recombinant |
| 5-HT2A | Moderate Affinity | [3H]-Ketanserin | Recombinant | |
| 5-HT2C | >1000 | [3H]-Mesulergine | Recombinant | |
| Adrenergic | α1 | Moderate Blocking Activity | - | In vitro/In vivo studies |
| Muscarinic | - | Weak Antiacetylcholine Effect | - | In vitro studies |
| Histamine | H1 | - | - | - |
Note: "Moderate Affinity" and descriptive terms are used where specific Ki values for this compound (as a racemic mixture or specific stereoisomers) were not consistently available in the public domain. The potent D2 binding (Ki < 3 nM) was observed for two of its stereoisomers.[1]
Experimental Protocols
The determination of this compound's receptor binding affinities typically involves radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2]
Radioligand Competition Binding Assay
This is the most common method to determine the Ki of an unlabeled compound like this compound.
Objective: To determine the affinity of this compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human receptor cDNA).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: Buffer appropriate for the specific receptor binding.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the following are added to each well:
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound (the competitor).
-
The membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the key receptors targeted by this compound.
Experimental Workflow
The following diagram outlines the typical workflow for a radioligand competition binding assay.
Logical Relationship
This diagram illustrates the multi-faceted receptor interaction profile of this compound, leading to its overall pharmacological effect.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Measuring Mesoridazine Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine is a phenothiazine antipsychotic agent and a principal metabolite of thioridazine. Its therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor. Understanding the functional antagonism of this compound at the D2 receptor is crucial for elucidating its mechanism of action, determining its potency, and assessing its potential for off-target effects. This document provides detailed application notes and protocols for key in vitro assays used to characterize the functional antagonism of this compound.
Key Concepts in Functional Antagonism
Functional antagonism occurs when a compound inhibits the response of a receptor to an agonist. For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, this can be measured by assessing downstream signaling events. The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional antagonists, such as this compound, block this agonist-induced decrease in cAMP.
Data Summary: this compound Functional Antagonism at the Dopamine D2 Receptor
The following table summarizes quantitative data for this compound's interaction with the dopamine D2 receptor, as determined by various in vitro assays.
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 | 14.4 nM | Dopamine Release Assay | Antagonism of apomorphine-induced inhibition of dopamine release from rabbit striatal slices. | |
| IC50 | ≤ 10 nM | Functional Antagonism Assay | Specific functional assay not detailed in the abstract. | |
| Ki | < 3 nM | Radioligand Binding Assay | Competitive binding against a radiolabeled ligand at the D2 receptor. |
I. Radioligand Binding Assay for D2 Receptor Occupancy
Principle:
Radioligand binding assays are used to determine the affinity of a compound (in this case, this compound) for a specific receptor (dopamine D2 receptor). This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand that has high affinity and specificity for the receptor. The inhibition constant (Ki) is a measure of the affinity of the competing unlabeled ligand.
Experimental Protocol:
1. Materials:
- Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
- Unlabeled Ligand (Competitor): this compound.
- Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- 96-well Plates.
- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
- Scintillation Counter and Scintillation Fluid.
2. Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Assay buffer, radioligand, and cell membranes.
- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
- Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
- Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + ([L]/Kd))
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
II. Functional cAMP Accumulation Assay
Principle:
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production. In cells expressing the Gi/o-coupled D2 receptor, an agonist like dopamine will decrease intracellular cAMP levels. This compound, as a functional antagonist, will prevent this decrease. To measure the inhibition of adenylyl cyclase, it is common to first stimulate the enzyme with forskolin, which directly activates it, and then measure the inhibitory effect of the D2 receptor agonist in the presence and absence of the antagonist.
Experimental Protocol:
1. Materials:
- Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
- Agonist: Dopamine.
- Antagonist: this compound.
- Adenylyl Cyclase Activator: Forskolin.
- Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- Cell Culture Medium.
- Assay Buffer: e.g., HBSS with 10 mM HEPES.
- cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
- 384-well or 96-well Plates.
2. Procedure:
- Seed the D2 receptor-expressing cells in a 96-well or 384-well plate and culture
Application Notes and Protocols: Investigating Mesoridazine in Animal Models of Schizophrenia
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of mesoridazine in preclinical animal models of schizophrenia. This document outlines the pharmacological background of this compound, details protocols for inducing schizophrenia-like phenotypes in rodents, and provides step-by-step procedures for key behavioral assays.
Introduction to this compound
This compound is a phenothiazine antipsychotic and a metabolite of thioridazine.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2][3] Additionally, this compound exhibits affinity for serotonergic (5-HT2A), alpha-1 adrenergic, and to a lesser extent, muscarinic cholinergic receptors.[1][2] This receptor binding profile suggests its potential to modulate various neurotransmitter systems implicated in the pathophysiology of schizophrenia. While it was previously used for treatment-resistant schizophrenia, this compound was withdrawn from the US market in 2004 due to concerns about cardiac side effects, specifically QT prolongation.[1][4] Nevertheless, its well-characterized pharmacology makes it a valuable tool for preclinical research aimed at understanding the mechanisms of antipsychotic drug action and for validating new therapeutic targets.
Animal Models of Schizophrenia: The PCP Model
Pharmacological models are widely used to induce schizophrenia-like symptoms in rodents. The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), is a well-validated method for modeling a range of symptoms, including positive, negative, and cognitive deficits observed in schizophrenia.[5][6][7] Acute or sub-chronic PCP administration in rodents leads to behavioral abnormalities such as hyperlocomotion (a model for positive symptoms), social withdrawal (negative symptoms), and deficits in sensorimotor gating and recognition memory (cognitive impairments).[5][6][7]
Proposed Experimental Design
This section outlines a hypothetical study to assess the efficacy of this compound in a PCP-induced rat model of schizophrenia.
3.1. Animals:
-
Male Sprague-Dawley rats (250-300 g)
-
Group-housed (4-5 per cage) with ad libitum access to food and water.
-
Maintained on a 12-hour light/dark cycle.
-
Acclimatized to the facility for at least one week before the experiment.
3.2. Experimental Groups:
-
Vehicle Control: Saline (vehicle for PCP) + Saline (vehicle for this compound)
-
PCP Model: PCP + Saline (vehicle for this compound)
-
This compound Treatment (Low Dose): PCP + this compound (e.g., 1 mg/kg)
-
This compound Treatment (Medium Dose): PCP + this compound (e.g., 3 mg/kg)
-
This compound Treatment (High Dose): PCP + this compound (e.g., 10 mg/kg)
-
Positive Control: PCP + Haloperidol (e.g., 0.5 mg/kg)
3.3. Drug Administration:
-
PCP Induction: Sub-chronic administration of PCP (5 mg/kg, i.p.) or saline twice daily for 7 days, followed by a 7-day washout period.[8]
-
This compound Treatment: Acute administration of this compound or haloperidol (i.p.) 30-60 minutes before behavioral testing.
Experimental Protocols
4.1. Prepulse Inhibition (PPI) of Acoustic Startle
The PPI test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[9][10]
4.1.1. Apparatus:
-
A startle chamber consisting of a Plexiglas cylinder mounted on a platform inside a sound-attenuated cabinet.
-
A high-frequency loudspeaker to deliver acoustic stimuli.
-
A piezoelectric accelerometer to detect and transduce the startle response.
4.1.2. Protocol:
-
Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65 dB).[10]
-
Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Calculation: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.
4.2. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[11][12]
4.2.1. Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
A set of three distinct objects that are heavy enough not to be displaced by the rats.
4.2.2. Protocol:
-
Habituation: On day 1, allow each rat to freely explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2): Place two identical objects in the arena and allow the rat to explore for 5-10 minutes. Record the time spent exploring each object.
-
Test Phase (Day 2, after a retention interval of e.g., 1 hour): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time).
Hypothetical Data Presentation
Table 1: Effect of this compound on Prepulse Inhibition in PCP-Treated Rats
| Treatment Group | N | % PPI (Mean ± SEM) |
| Vehicle Control | 10 | 65.2 ± 4.1 |
| PCP Model | 10 | 32.5 ± 3.8 |
| PCP + this compound (1 mg/kg) | 10 | 45.8 ± 4.5# |
| PCP + this compound (3 mg/kg) | 10 | 58.1 ± 5.2## |
| PCP + this compound (10 mg/kg) | 10 | 62.7 ± 4.9## |
| PCP + Haloperidol (0.5 mg/kg) | 10 | 59.5 ± 5.0## |
| p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to PCP Model |
Table 2: Effect of this compound on Novel Object Recognition in PCP-Treated Rats
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle Control | 10 | 0.45 ± 0.05 |
| PCP Model | 10 | 0.08 ± 0.03 |
| PCP + this compound (1 mg/kg) | 10 | 0.21 ± 0.04# |
| PCP + this compound (3 mg/kg) | 10 | 0.35 ± 0.06## |
| PCP + this compound (10 mg/kg) | 10 | 0.41 ± 0.05## |
| PCP + Haloperidol (0.5 mg/kg) | 10 | 0.38 ± 0.06## |
| p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to PCP Model |
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. acnp.org [acnp.org]
- 6. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 8. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 9. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas-Liquid Chromatography Analysis of Mesoridazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine is a phenothiazine antipsychotic and a principal active metabolite of thioridazine. The monitoring of this compound and its primary active metabolite, sulforidazine, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Gas-liquid chromatography (GLC) offers a robust and reliable method for the separation and quantification of these compounds. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using GLC.
Metabolic Pathway of this compound
This compound is formed through the metabolism of thioridazine and is further metabolized to sulforidazine. Understanding this pathway is essential for interpreting analytical results.
Caption: Metabolic pathway of Thioridazine to this compound and Sulforidazine.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol details a common liquid-liquid extraction (LLE) procedure for the isolation of this compound and its metabolites from plasma samples prior to GLC analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally related phenothiazine not present in the sample)
-
1 M Sodium hydroxide (NaOH)
-
Extraction solvent: n-Heptane containing 1.5% isoamyl alcohol (v/v)
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Nitrogen gas source for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1.0 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Add 0.5 mL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.
-
Add 5.0 mL of the extraction solvent (n-heptane:isoamyl alcohol).
-
Cap the tube and vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Add 2.0 mL of 0.1 M HCl to the organic extract.
-
Vortex for 2 minutes to back-extract the analytes into the acidic aqueous phase.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Discard the upper organic layer.
-
Wash the aqueous phase by adding 2.0 mL of the extraction solvent, vortexing for 1 minute, and centrifuging for 5 minutes. Discard the organic wash.
-
Transfer the acidic aqueous phase to a clean tube and add 0.5 mL of 1 M NaOH to make it alkaline.
-
Add 100 µL of ethyl acetate for the final extraction.
-
Vortex for 2 minutes and centrifuge for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean, conical tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small, known volume of ethyl acetate (e.g., 25 µL) for injection into the GLC system.
Gas-Liquid Chromatography (GLC) Conditions
The following are typical GLC conditions for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent with a Nitrogen-Phosphorus Detector (NPD) |
| Column | 3% SE-30 on 80/100 Gas-Chrom Q, 1.8 m x 2 mm ID, glass |
| Carrier Gas | Helium or Nitrogen, at a flow rate of 30 mL/min |
| Injector Temperature | 260°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Isothermal at 250°C |
| Injection Volume | 1-2 µL |
Quantitative Data
The following tables summarize expected quantitative data for the GLC analysis of this compound and its metabolites. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Retention Times
| Compound | Retention Time (minutes) |
| This compound | ~ 4.5 |
| Sulforidazine | ~ 6.2 |
| Internal Standard | Varies |
Table 2: Method Validation Parameters
| Parameter | This compound | Sulforidazine |
| Linear Range (ng/mL) | 10 - 500 | 10 - 500 |
| Recovery (%) | > 85 | > 80 |
| Limit of Detection (LOD) (ng/mL) | 5 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 |
| Intra-day Precision (%RSD) | < 10 | < 10 |
| Inter-day Precision (%RSD) | < 15 | < 15 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the GLC analysis of this compound metabolites.
Caption: Workflow for the GLC analysis of this compound metabolites from plasma.
Discussion
The described GLC method with NPD detection provides a sensitive and specific approach for the quantification of this compound and its metabolite, sulforidazine, in plasma. The use of a nitrogen-phosphorus detector is advantageous due to its high selectivity for nitrogen-containing compounds like phenothiazines, thereby reducing interference from matrix components.
The liquid-liquid extraction protocol is a critical step for isolating the analytes from the complex biological matrix. The back-extraction step further purifies the sample, leading to cleaner chromatograms and improved analytical performance. While derivatization can sometimes be necessary for the GC analysis of metabolites, this protocol for this compound and sulforidazine typically does not require a derivatization step, simplifying the overall procedure.
It is essential to validate the method in the laboratory where it will be used, including establishing linearity, accuracy, precision, and recovery, to ensure reliable results. The use of a suitable internal standard is crucial for correcting for variations in extraction efficiency and injection volume.
Application Notes and Protocols: Assessing Mesoridazine's Effects on Motor Activity in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for assessing the effects of Mesoridazine, a phenothiazine-class antipsychotic, on the motor activity of mice. The protocols focus on two standard behavioral assays: the Open-Field Test for spontaneous locomotor activity and the Rotarod Test for motor coordination and balance.
Introduction
This compound, a metabolite of thioridazine, functions primarily as a dopamine D2 receptor antagonist.[1] This antagonism in the nigrostriatal pathway is hypothesized to mediate its effects on motor function.[2] Pharmacological studies have established that this compound, like other phenothiazines, inhibits spontaneous motor activity in mice.[1] These protocols are designed to quantify such effects in a dose-dependent manner, providing crucial data for preclinical assessment.
Data Presentation
Due to the limited availability of specific public data on the dose-response of this compound in mouse motor activity tests, the following tables present illustrative data consistent with the known effects of phenothiazine antipsychotics, which typically induce a dose-dependent reduction in motor activity.
Table 1: Illustrative Dose-Response Effects of this compound on Locomotor Activity in the Open-Field Test
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm, mean ± SEM) | Rearing Frequency (counts, mean ± SEM) | Time in Center Zone (s, mean ± SEM) |
| Vehicle (Saline) | 2500 ± 150 | 45 ± 5 | 30 ± 4 |
| This compound (1.0) | 2100 ± 130 | 35 ± 4 | 25 ± 3 |
| This compound (3.0) | 1500 ± 110 | 20 ± 3 | 18 ± 2 |
| This compound (10.0) | 800 ± 90 | 8 ± 2 | 10 ± 2 |
Table 2: Illustrative Dose-Response Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group (mg/kg, i.p.) | Latency to Fall (s, mean ± SEM) - Trial 1 | Latency to Fall (s, mean ± SEM) - Trial 2 | Latency to Fall (s, mean ± SEM) - Trial 3 |
| Vehicle (Saline) | 150 ± 12 | 165 ± 14 | 180 ± 15 |
| This compound (1.0) | 130 ± 11 | 145 ± 12 | 160 ± 13 |
| This compound (3.0) | 90 ± 9 | 105 ± 10 | 115 ± 11 |
| This compound (10.0) | 50 ± 7 | 60 ± 8 | 70 ± 9 |
Signaling Pathway
This compound's primary mechanism of action involves the blockade of dopamine D2 receptors. In the nigrostriatal pathway, which is crucial for motor control, dopamine released from substantia nigra neurons typically modulates the activity of medium spiny neurons in the striatum. By antagonizing D2 receptors, this compound disrupts this signaling cascade, leading to alterations in motor function.
This compound's antagonism of the D2 receptor disrupts normal dopaminergic signaling.
Experimental Protocols
Open-Field Test
This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.
Materials:
-
Open-field apparatus (e.g., a 40 cm x 40 cm x 30 cm arena made of non-reflective material)
-
Video tracking software (e.g., EthoVision XT, ANY-maze)
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the desired doses. A typical waiting period before testing is 30 minutes to allow for drug absorption.
-
Test Initiation: Gently place a single mouse into the center of the open-field arena.
-
Data Recording: Record the mouse's activity for a predefined period, typically 10-30 minutes, using the video tracking software.
-
Parameters to Measure:
-
Total Distance Traveled: The total distance the mouse moves within the arena.
-
Rearing Frequency: The number of times the mouse stands on its hind legs.
-
Time in Center Zone: The amount of time the mouse spends in the central, more anxiogenic, area of the arena versus the periphery.
-
Grooming Duration and Frequency: Time spent and instances of self-grooming.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Workflow for the Open-Field Test.
Rotarod Test
This test evaluates motor coordination, balance, and motor learning.
Materials:
-
Accelerating rotarod apparatus for mice
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for i.p. injection
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-4 trials with a 15-20 minute inter-trial interval. The rod should accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
-
Drug Administration: On the test day, administer this compound or vehicle via i.p. injection at the desired doses 30 minutes before the first trial.
-
Test Protocol:
-
Place the mouse on the rotating rod at its starting speed.
-
Initiate the acceleration protocol.
-
Record the latency to fall off the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making one full passive rotation.
-
Conduct 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The primary measure is the latency to fall in seconds for each trial. The average latency across the trials can be calculated for each animal.
-
Cleaning: Clean the rod with 70% ethanol between each mouse.
Workflow for the Rotarod Test.
References
- 1. Effects of thioridazine on apomorphine-elicited stereotypic behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Off-Target Effects of Mesoridazine in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Mesoridazine in their experiments.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
Unexpected results, such as unanticipated cellular responses or high variability between experiments, can often be attributed to this compound's off-target activities.
Initial Assessment:
-
Review Literature: Familiarize yourself with the known on- and off-target binding profile of this compound.
-
Concentration Check: Ensure the concentration of this compound used is appropriate for selectively targeting the dopamine D2 receptor while minimizing off-target effects.
-
Control Experiments: Include appropriate positive and negative controls in your experimental design to help isolate the cause of the unexpected results.
Quantitative Data: this compound Binding Affinity Profile
The following table summarizes the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) of this compound for its primary target and key off-targets. A lower value indicates a higher affinity.
| Target | Ki (nM) | IC50 (nM) | Target Type | Potential Off-Target Effect |
| Dopamine D2 Receptor | < 3[1] | ≤ 10[1] | On-Target (Antagonist) | Therapeutic antipsychotic effect |
| Dopamine D3 Receptor | Moderate Affinity[1] | - | Off-Target (Antagonist) | Contribution to antipsychotic effect, potential for mood-related side effects |
| Serotonin 5-HT2A Receptor | Moderate Affinity[1] | - | Off-Target (Antagonist) | May contribute to atypical antipsychotic properties, potential effects on mood and cognition |
| hERG Potassium Channel | - | 320 - 550[2][3][4] | Off-Target (Blocker) | High Risk of Cardiotoxicity , QT prolongation, arrhythmias |
| Muscarinic Receptors | Weak Affinity | - | Off-Target (Antagonist) | Anticholinergic side effects (e.g., dry mouth, blurred vision) |
| Adrenergic Receptors | Moderate Affinity | - | Off-Target (Antagonist) | Orthostatic hypotension, dizziness |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity
This protocol allows for the determination of the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, and this compound to desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound (at a range of concentrations) or vehicle control
-
Radioligand (at a concentration near its Kd)
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[5]
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 2: Whole-Cell Patch Clamp Assay to Assess hERG Channel Blockade
This electrophysiological technique directly measures the effect of this compound on hERG channel currents.[7][8]
Materials:
-
Cells stably expressing hERG channels (e.g., HEK293 cells)
-
External solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)
-
Internal solution (e.g., in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate hERG-expressing cells onto coverslips for recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).[9]
-
-
Record Baseline Currents: Apply a voltage-clamp protocol to elicit hERG currents and record a stable baseline. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Drug Application: Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record Drug Effect: Record the hERG currents in the presence of this compound.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: this compound's on-target and key off-target signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phenothiazine antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor in the central nervous system.[10] This blockade is believed to be responsible for its therapeutic effects in treating schizophrenia.
Q2: What are the most significant off-target effects of this compound that I should be aware of in my research?
A2: The most critical off-target effect of this compound is its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[2][3] This can lead to a prolongation of the QT interval in the heart's electrical cycle, which carries a significant risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[2][11] This severe side effect led to its withdrawal from the US market. Other notable off-target effects include antagonism of serotonin 5-HT2A, muscarinic, and adrenergic receptors, which can contribute to a range of other effects.[1][12]
Q3: My experimental results are not what I expected based on D2 receptor antagonism alone. What could be the cause?
A3: Your unexpected results could be due to one or more of this compound's off-target effects. For example, if you observe effects on cellular processes regulated by serotonin, the 5-HT2A receptor antagonism of this compound might be a contributing factor.[1] Similarly, if you are working with cardiovascular models, the hERG channel blockade is a major confounding factor.[2][3] It is crucial to consider the full receptor binding profile of this compound when interpreting your data.
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging off-targets with lower affinity.
-
Use a more selective antagonist: If your research question is specifically about the D2 receptor, consider using a more selective D2 antagonist as a control to confirm that the observed effects are indeed mediated by D2 blockade.
-
Employ specific antagonists for off-targets: In some experimental setups, you can co-administer specific antagonists for the off-targets (e.g., a selective 5-HT2A antagonist) to block the off-target effects of this compound and isolate the D2-mediated response.
-
Utilize knockout/knockdown models: If available, using cell lines or animal models where the off-target of concern has been knocked out or knocked down can be a powerful way to dissect the on-target versus off-target effects of this compound.
Q5: Are there any commercially available tools or services to screen for off-target effects?
A5: Yes, several contract research organizations (CROs) offer receptor profiling services. These services can screen your compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions. This can be a valuable step in characterizing the selectivity of a compound like this compound and understanding its full pharmacological profile.
References
- 1. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an open-channel blocker of human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seekingalpha.com [seekingalpha.com]
- 12. go.drugbank.com [go.drugbank.com]
Minimizing Mesoridazine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of mesoridazine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, a phenothiazine derivative, is susceptible to degradation from exposure to light, elevated temperatures, and inappropriate pH conditions.[1] Oxidative stress is also a key factor in its degradation. Therefore, it is crucial to control these factors throughout the sample collection, processing, and storage stages.
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: this compound is most stable in solutions with a pH between 4.0 and 6.5.[1] Exposure to strongly acidic or alkaline conditions can lead to hydrolysis and other degradation reactions. It is recommended to buffer samples within this pH range whenever possible.
Q3: How should I store my samples to minimize this compound degradation?
A3: To minimize degradation, samples containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil. Samples should be stored at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down potential degradation processes. For long-term storage, freezing at -80 °C is recommended.
Q4: What are the known degradation products of this compound?
A4: this compound is a metabolite of thioridazine, and its degradation pathways can be similar. A major metabolite and potential degradation product identified in plasma is the side-chain sulfone, also known as sulforidazine.[2] Other potential degradation products can arise from further oxidation of the sulfoxide group or modifications to the phenothiazine ring system, particularly under forced degradation conditions such as strong acid/base hydrolysis, oxidation, and photolysis.[3][4][5]
Q5: What analytical techniques are suitable for quantifying this compound and its degradation products?
A5: Several analytical methods are available for the quantification of this compound. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) are commonly used.[6] LC-MS/MS offers high sensitivity and selectivity, making it particularly well-suited for identifying and quantifying both this compound and its degradation products in complex biological matrices.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the chosen extraction solvent is appropriate for this compound's polarity. A mixture of a non-polar solvent like hexane and a more polar solvent like isoamyl alcohol is often effective. - Optimize the pH of the aqueous sample before extraction. For basic compounds like this compound, adjusting the pH to be 1-2 units above its pKa can improve extraction efficiency into an organic solvent. - Increase the volume of the extraction solvent or perform multiple extractions. |
| Degradation During Extraction | - Perform all extraction steps under low light conditions or using amber glassware. - Keep samples on ice or in a refrigerated environment during processing. - Minimize the duration of each step, especially evaporation, and use a gentle stream of nitrogen. |
| Adsorption to Surfaces | - Use silanized glassware or polypropylene tubes to minimize adsorption. - Pre-rinse pipette tips with the sample or standard solution. |
| Matrix Effects in LC-MS/MS | - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. - Optimize the chromatographic method to separate this compound from co-eluting matrix components. - Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE). |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Sample Degradation | - Standardize the time between sample collection and processing. - Ensure all samples are handled under identical light and temperature conditions. - Use a consistent method for thawing frozen samples (e.g., in a refrigerator or on ice). |
| Inconsistent Extraction Efficiency | - Ensure thorough mixing (vortexing) during liquid-liquid extraction. - For SPE, ensure the column is properly conditioned and not allowed to dry out before sample loading. Use a consistent flow rate for all steps. |
| Instrumental Variability | - Perform regular maintenance and calibration of analytical instruments. - Use a system suitability test before each analytical run to ensure the system is performing adequately. |
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Compare the chromatograms of freshly prepared standards with those of aged or stressed samples. - Use LC-MS/MS to obtain mass spectra of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., sulforidazine). - Conduct forced degradation studies (acid, base, peroxide, light, heat) on a pure this compound standard to generate and identify potential degradation products.[4][5] |
| Contamination | - Analyze a blank sample (matrix without the analyte) that has been through the entire sample preparation process to identify any contaminants from solvents, reagents, or labware. - Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). |
| Co-eluting Matrix Components | - Optimize the chromatographic gradient or mobile phase composition to improve the separation of the analyte from interfering peaks. - Utilize a more selective sample preparation technique to remove interfering substances. |
Quantitative Data Summary
While specific quantitative data on this compound degradation during sample preparation is limited in the readily available literature, the following table provides general stability information based on its chemical properties and data for related phenothiazines. Researchers should perform their own stability assessments under their specific experimental conditions.
| Condition | Parameter | Recommendation/Observation | Expected Stability (General) |
| pH | 4.0 - 6.5 | Maintain pH in this range for optimal stability.[1] | High |
| < 4.0 or > 6.5 | Avoid prolonged exposure to strongly acidic or alkaline conditions. | Low to Moderate | |
| Temperature | -80 °C | Recommended for long-term storage. | High |
| -20 °C | Suitable for short to medium-term storage. | High | |
| 2-8 °C (Refrigerated) | Suitable for short-term storage (e.g., 24-48 hours). Protect from light. | Moderate | |
| Room Temperature (~25 °C) | Minimize exposure time. Protect from light. | Low | |
| Light | Protected from light (Amber vials) | Always protect samples and solutions from light.[1] | High |
| Exposed to ambient light | Significant degradation can occur. | Low |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline based on methods for phenothiazines. Optimization may be required.
-
Sample Preparation:
-
To 1.0 mL of human plasma in a polypropylene tube, add 100 µL of an internal standard solution (e.g., a structurally similar phenothiazine not present in the sample).
-
Add 1.0 mL of a suitable buffer to adjust the pH to approximately 9-10 (e.g., 1M sodium carbonate). Vortex for 30 seconds.
-
-
Extraction:
-
Add 5.0 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol is a general guideline. The specific SPE cartridge and solvents should be optimized.
-
Sample Pre-treatment:
-
To 1.0 mL of serum, add 1.0 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2.0 mL of methanol followed by 2.0 mL of the pre-treatment buffer. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2.0 mL of the pre-treatment buffer to remove interfering substances.
-
Wash the cartridge with 2.0 mL of methanol to remove further impurities. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2.0 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for this compound sample preparation with potential degradation points.
References
- 1. This compound | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of a metabolite of thioridazine and this compound from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Mesoridazine and chlorpromazine on receptor binding
A comprehensive guide for researchers and drug development professionals on the receptor binding profiles of two key phenothiazine antipsychotics, supported by experimental data and methodologies.
This guide provides a detailed comparative analysis of Mesoridazine and Chlorpromazine, two phenothiazine antipsychotic drugs, with a focus on their receptor binding affinities. Understanding the nuanced interactions of these compounds with various neurotransmitter receptors is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating their side-effect profiles. This document summarizes quantitative binding data, outlines typical experimental protocols, and visualizes key concepts to support research and development in neuropharmacology.
Data Presentation: Receptor Binding Affinities (Ki in nM)
The following table summarizes the inhibitory constants (Ki) of this compound and Chlorpromazine for a range of key neurotransmitter receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity. Data presented is compiled from various sources, with a primary reliance on the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.
| Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Primary Function |
| Dopamine Receptors | Antipsychotic effect, motor control, motivation | ||
| Dopamine D1 | >1000 | 20 | Cognition, locomotion |
| Dopamine D2 | <3 | 7.2 | Primary target for antipsychotic efficacy |
| Dopamine D3 | Moderate Affinity | 6.9 | Cognition, mood, reward |
| Dopamine D4 | - | 32.4 | Cognition, mood |
| Serotonin Receptors | Mood, anxiety, cognition, sleep | ||
| 5-HT1A | >1000 | 1800 | Anxiolytic, antidepressant effects |
| 5-HT2A | Moderate Affinity | 12 | Modulation of dopamine release, cognition |
| 5-HT2C | >1000 | 26 | Appetite, mood, psychosis |
| Adrenergic Receptors | Blood pressure, heart rate, alertness | ||
| Alpha-1A | 11 | 9.1 | Blood pressure regulation |
| Alpha-1B | 14 | 5.4 | Smooth muscle contraction |
| Alpha-2A | 1400 | 1200 | Regulation of neurotransmitter release |
| Histamine Receptors | Sleep-wake cycle, allergic response | ||
| Histamine H1 | 16 | 4.25 | Sedation, weight gain |
| Muscarinic Receptors | Cognition, autonomic functions | ||
| Muscarinic M1 | 1300 | 77 | Learning and memory |
Note: "Moderate Affinity" indicates that while specific Ki values were not consistently found across databases, the literature describes a significant but not high-affinity interaction. "-" indicates that reliable data was not available.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) for this compound and Chlorpromazine is typically performed using in vitro competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the "competitor," e.g., this compound or Chlorpromazine) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or homogenized brain tissue from animal models.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test Compounds: this compound and Chlorpromazine of known concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing ions and other components to ensure optimal receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Chlorpromazine).
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical flow for a comparative receptor binding analysis.
A Comparative Guide to the In Vivo Antipsychotic-Like Effects of Mesoridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antipsychotic-like effects of Mesoridazine, a typical phenothiazine antipsychotic, with other representative antipsychotic agents. Due to its withdrawal from the market in 2004, recent comparative in vivo studies involving this compound are scarce. This guide, therefore, synthesizes available historical data for this compound and compares it with data for other antipsychotics, highlighting the pharmacological profile that defined its therapeutic use and limitations.
Executive Summary
This compound, a metabolite of thioridazine, exerts its antipsychotic effects primarily through dopamine D2 receptor antagonism. In vivo studies have validated its efficacy in models predictive of antipsychotic activity. However, its clinical use was hampered by a significant liability for extrapyramidal side effects (EPS), a characteristic feature of typical antipsychotics. This guide will delve into the experimental data that substantiates these effects, comparing them with the typical antipsychotic haloperidol and the atypical antipsychotic clozapine to provide a comprehensive pharmacological context.
Comparative In Vivo Efficacy and Side Effect Profile
The following tables summarize quantitative data from in vivo behavioral studies in rodents, which are standard preclinical models for assessing antipsychotic-like activity and potential for side effects. It is important to note that the data presented for this compound, Haloperidol, and Clozapine may be from different studies, and direct head-to-head comparisons were not always available. This should be considered when interpreting the results.
Table 1: Inhibition of Conditioned Avoidance Response (CAR)
The CAR test is a primary screening tool for antipsychotic efficacy. The ability of a drug to suppress the conditioned avoidance of an aversive stimulus is predictive of its clinical antipsychotic potency.
| Compound | Animal Model | Effective Dose (ED50) / Dose Range | Reference |
| This compound | Rat | Data not available in direct comparative studies | - |
| Haloperidol | Rat | ~0.1 mg/kg | [1] |
| Clozapine | Rat | 10-20 mg/kg | [2] |
Note: While specific ED50 values for this compound in the CAR test were not found in the available comparative literature, its classification as a potent antipsychotic suggests it would be active in this model.
Table 2: Inhibition of Apomorphine-Induced Stereotypy
This test assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, gnawing) induced by the dopamine agonist apomorphine, reflecting D2 receptor antagonism in the striatum.
| Compound | Animal Model | Effective Dose (ED50) / Dose Range | Reference |
| This compound | Rabbit Striatal Slices (in vitro) | IC50 = 14.4 nM (vs. Apomorphine) | [3] |
| Haloperidol | Rat | ~0.05 mg/kg | [4] |
| Clozapine | Rat | Largely ineffective at blocking stereotypy | [5] |
Note: The in vitro data for this compound demonstrates its potent antagonism of dopamine-mediated effects.[3] Thioridazine, the parent compound of this compound, has been shown to enhance amphetamine-induced stereotypy at certain doses, an effect also seen with the atypical antipsychotic clozapine.[5]
Table 3: Induction of Catalepsy
The catalepsy test measures the induction of a state of immobility and muscle rigidity, which is a strong predictor of extrapyramidal side effect liability in humans.
| Compound | Animal Model | Cataleptic Dose (ED50) / Dose Range | Reference |
| This compound | Rat | Data not available in direct comparative studies | - |
| Haloperidol | Rat | ~0.3-0.5 mg/kg | [2] |
| Clozapine | Rat | Generally does not induce catalepsy at antipsychotic doses | [2] |
Note: As a typical antipsychotic with a known profile of extrapyramidal side effects, this compound would be expected to induce catalepsy in a dose-dependent manner, similar to Haloperidol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS) source is present.
-
Procedure:
-
Acquisition Training: A rat is placed in the shuttle box. The CS (e.g., a tone) is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a mild foot shock). The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Trials are repeated with an inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Animals are pre-treated with the test compound (e.g., this compound, Haloperidol, Clozapine) or vehicle at various doses and time points before the test session. The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Endpoint: A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Apomorphine-Induced Stereotypy in Rats
-
Procedure:
-
Habituation: Rats are individually placed in observation cages and allowed to habituate for a period of time.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle. After a specified pre-treatment time, they are challenged with a subcutaneous injection of apomorphine (typically 0.5-1.5 mg/kg).
-
Observation: Immediately after apomorphine administration, stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions. Scoring is typically done at regular intervals over a 60-90 minute period.
-
-
Scoring: A rating scale is used to quantify the intensity of stereotyped behaviors, such as the one described by Costall and Naylor (1973): 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = stereotyped activity with continuous sniffing, head movements, and periodic gnawing; 4 = continuous stereotyped gnawing or licking.
-
Endpoint: The ability of a test compound to reduce the stereotypy score induced by apomorphine indicates dopamine D2 receptor blockade.
Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Drug Administration: Rats are treated with the test compound or vehicle.
-
Testing: At various time points after drug administration, the rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both forepaws from the bar (descent latency) is measured. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Endpoint: A significant increase in the descent latency is indicative of catalepsy and is predictive of extrapyramidal side effects.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. It also exhibits antagonist activity at other receptors, including serotonin 5-HT2A receptors, which contributes to its overall pharmacological profile.
Dopamine D2 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway following D2 receptor activation and its blockade by an antagonist like this compound.
Caption: this compound blocks dopamine D2 receptors, preventing dopamine-mediated inhibition of adenylyl cyclase.
Serotonin 5-HT2A Receptor Signaling Pathway
This compound's antagonist activity at 5-HT2A receptors is a feature it shares with atypical antipsychotics and is thought to contribute to a lower propensity for EPS compared to more selective D2 antagonists and may play a role in its effects on negative symptoms.
Caption: this compound blocks 5-HT2A receptors, inhibiting serotonin-induced activation of the PLC pathway.
Experimental Workflow for Antipsychotic Drug Screening
The following diagram outlines a typical preclinical workflow for evaluating the antipsychotic-like properties of a compound like this compound.
Caption: A typical workflow for in vivo validation of antipsychotic-like effects.
Conclusion
This compound's in vivo pharmacological profile, characterized by potent dopamine D2 receptor antagonism, aligns with its classification as a typical antipsychotic. While effective in preclinical models predictive of antipsychotic efficacy, its strong propensity to induce catalepsy in animal models foreshadowed the significant extrapyramidal side effects that limited its clinical utility and ultimately led to its withdrawal. The comparison with haloperidol highlights the shared characteristics of typical antipsychotics, while the contrast with clozapine underscores the distinct advantages of atypical agents in terms of a reduced liability for motor side effects. This comparative guide serves as a valuable resource for understanding the preclinical data that informs the clinical application and development of antipsychotic drugs.
References
- 1. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nova.elsevierpure.com [nova.elsevierpure.com]
- 4. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical neuroleptics clozapine and thioridazine enhance amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mesoridazine in a Laboratory Setting
The proper disposal of Mesoridazine, a metabolite of the phenothiazine antipsychotic thioridazine, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As there are no specific federal disposal guidelines for this compound, it must be managed as a chemical waste in accordance with local, state, and federal regulations, guided by information from its Safety Data Sheet (SDS) and general best practices for handling hazardous pharmaceutical compounds.
Core Principles for this compound Waste Management
Researchers and laboratory personnel must handle this compound with care, recognizing its potential health hazards. The substance is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation[1]. Therefore, all handling and disposal procedures should be performed using appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat[1][2]. The primary disposal route for this compound and materials contaminated with it is through a licensed hazardous waste disposal company, often coordinated through the institution's Environmental Health and Safety (EHS) office[2][3][4].
Quantitative Data and Hazard Information
While specific quantitative disposal limits are determined by local regulations, the hazard profile of this compound and its parent class, phenothiazines, informs the required stringency of disposal protocols.
| Attribute | Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | [1] |
| Precautionary Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Wear protective gloves/clothing/eye protection. | [1] |
| Primary Disposal Route | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Recommended Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
| Spill Cleanup | Absorb with liquid-binding material (sand, diatomite, universal binders). Dispose of contaminated material as waste. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound waste streams in a research environment.
Protocol 1: Disposal of Unused or Expired this compound (Pure Compound)
-
Consult Institutional EHS: Before beginning, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal[3][4].
-
Labeling: Ensure the primary container of this compound is clearly labeled with its full chemical name and associated hazard symbols.
-
Waste Manifesting: Prepare a hazardous waste tag or manifest as required by your EHS office. Accurately list the chemical name, quantity, and any other required information.
-
Packaging: Place the original, securely sealed container into a secondary containment vessel to prevent breakage or leaks during storage and transport.
-
Storage: Store the packaged waste in a designated, secure hazardous waste accumulation area. This area should be segregated from incompatible materials[4].
-
Arrange Pickup: Contact your EHS office to schedule a pickup for the hazardous chemical waste[4]. Do not dispose of pure this compound in the regular trash or via the sanitary sewer.
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, bench paper, pipette tips, and empty containers with trace contamination.
-
Segregation: Segregate all solid waste contaminated with this compound from non-hazardous lab trash.
-
Waste Container: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. For many institutions, this will be a black container for hazardous pharmaceutical waste[5]. The container must be durable, leak-proof, and have a secure lid.
-
Labeling: Label the container "Hazardous Waste" and list "this compound-contaminated debris" as the contents.
-
Storage and Pickup: Store the container in the designated satellite accumulation area until it is full or ready for a scheduled EHS pickup. Keep the container sealed when not in use[4].
Protocol 3: Disposal of Acutely Toxic "P-Listed" Waste
If the original container of this compound is being discarded, it may be considered a "P-listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA) if this compound is on this list (note: this compound itself is not explicitly P-listed, but institutional policies may require treating it as such due to its toxicity).
-
Container Rinsing: For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste[4].
-
Rinsate Collection: Collect the rinsate in a designated, sealed, and properly labeled hazardous waste container. The label should indicate "Aqueous waste with trace this compound."
-
Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste, though institutional policies may vary[4].
-
EHS Coordination: Coordinate the pickup of the liquid rinsate waste with your EHS office.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: Procedural Flow for Managing a this compound Spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Mesoridazine in a Research Setting
Note: Mesoridazine was withdrawn from the U.S. market for clinical use in 2004 due to severe cardiac side effects.[1] It is now intended for laboratory research purposes only and is not safe for personal consumption.[2] The following guidelines are for handling this compound in a controlled research environment.
This compound is a phenothiazine derivative and an active metabolite of thioridazine.[3][4] Safety data for the closely related compound thioridazine hydrochloride indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin and eye irritation, and may cause respiratory irritation.[5] The toxicological properties of this compound itself have not been thoroughly investigated. Therefore, cautious handling is imperative.
Personal Protective Equipment (PPE)
Due to the lack of specific PPE guidelines for this compound, standard precautions for handling hazardous chemicals should be strictly followed. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. The liquid concentrate is a known skin irritant.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and aerosols. This compound is classified as an eye irritant.[5] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid breathing dust, fumes, or vapors.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and skin thoroughly after handling.
-
The liquid concentrate can irritate the skin; if it is spilled on the skin, it should be washed off immediately with soap and water.[6]
-
Avoid unnecessary or prolonged exposure to sunlight, as this compound may cause photosensitivity.[6]
Storage: Proper storage conditions are essential for maintaining the stability of this compound.
| Formulation | Storage Temperature | Additional Requirements |
| Oral Solution | Below 25°C (77°F) | Protect from light.[6] |
| Intramuscular | 25°C (77°F) | N/A |
| Tablet | 25°C (77°F) | N/A |
| Research Grade Solid | -20°C | Keep in the container it came in, tightly closed.[6] |
Emergency Procedures
A clear, rehearsed emergency plan is crucial for managing accidental exposures or spills.
Skin Contact:
-
Immediately remove any contaminated clothing.[7]
-
Wash the affected area thoroughly with soap and water.[6]
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Ingestion:
-
If swallowed, call a poison control center or doctor immediately for treatment advice.
-
Rinse mouth with water.
-
Do not induce vomiting unless instructed to do so by medical personnel.
Inhalation:
-
Move the individual to fresh air.[8]
-
Seek medical attention if breathing becomes difficult.
Chemical Spill Response: The response to a chemical spill should be swift and systematic to contain the hazard and prevent exposure. All personnel should be familiar with the location of spill kits and emergency equipment.[7]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations. A general procedure for the disposal of unused pharmaceutical products is as follows:
-
Do Not Flush: Do not dispose of this compound down the drain or toilet unless specifically instructed.
-
Consolidation for Disposal:
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag or a sealable container, to prevent leakage.
-
-
Final Disposal:
-
Dispose of the sealed container in the laboratory's hazardous chemical waste stream.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.
-
Remove or obscure all personal information from empty prescription bottles or packaging before recycling or discarding them.
-
References
- 1. Serentil: Package Insert / Prescribing Information [drugs.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound besylate | CAS#:32672-69-8 | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Saint Luke's Health System [saintlukeskc.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
